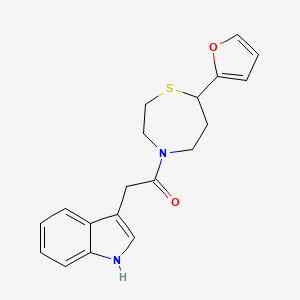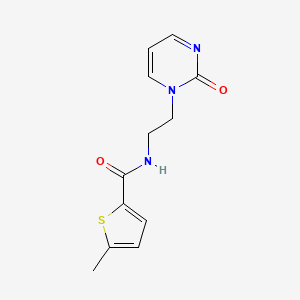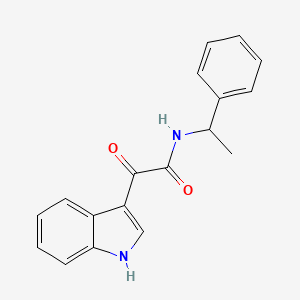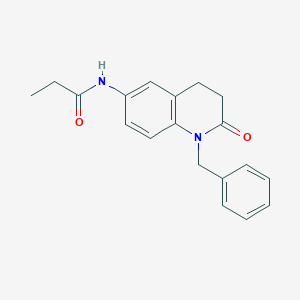
1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mecanismo De Acción
The mechanism of action of 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been found to interact with several different receptors, including serotonin, dopamine, and gamma-aminobutyric acid (GABA) receptors. It has also been found to affect the release of certain neurotransmitters, such as glutamate and acetylcholine.
Biochemical and Physiological Effects:
1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone has been found to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, this compound has also been found to affect the expression of certain genes and proteins in the brain. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone in lab experiments is its specificity for certain receptors and neurotransmitter systems. This compound has been found to have a high affinity for serotonin receptors, for example, which makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of using this compound is its potential for off-target effects, particularly at high concentrations.
Direcciones Futuras
There are many potential future directions for research on 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone. One area of interest is its potential therapeutic applications for various psychiatric and neurological disorders. Another area of interest is its role in neuroplasticity and cognitive function, particularly in the aging brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
Métodos De Síntesis
The synthesis of 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone involves the reaction of 2-(1H-indol-3-yl)ethanamine with 7-(furan-2-yl)-1,4-thiazepane-4-carboxylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound can then be purified using standard techniques, such as column chromatography.
Aplicaciones Científicas De Investigación
1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone has been used extensively in scientific research, particularly in the field of neuroscience. This compound has been found to have a range of effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of ion channels. It has also been found to have potential therapeutic applications for conditions such as anxiety, depression, and schizophrenia.
Propiedades
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-19(12-14-13-20-16-5-2-1-4-15(14)16)21-8-7-18(24-11-9-21)17-6-3-10-23-17/h1-6,10,13,18,20H,7-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJMDRPHXXCIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(4-Methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2793993.png)
![3-[(2-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethyl methacrylate](/img/structure/B2794000.png)
![N-[2-(3-hydroxyquinoxalin-2-yl)-4-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2794001.png)

![1-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxybenzoyl)quinolin-4-one](/img/structure/B2794007.png)
![(E)-4-(Dimethylamino)-N-[[1-(2-methoxyacetyl)azetidin-3-yl]methyl]but-2-enamide](/img/structure/B2794008.png)
![7-ethyl-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2794009.png)
![1-(4-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2794010.png)
![1-Hydroxy-2-methylbicyclo[3.3.1]nonan-3-one](/img/structure/B2794011.png)


